REACTION_SMILES
|
[Cl:20][CH:21]([Cl:22])[CH3:23].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:7]([OH:8])=[O:9])[cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]1.[N-:17]=[N+:18]=[N-:19].[Na+:16]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH2:17])[cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |